PNPP (disodium)
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Overview
Description
It is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and conventional spectrophotometric assays for detecting alkaline and acid phosphatases . The compound is known for its ability to transform from a colorless state to a colored compound through a biological mechanism called dephosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium para-nitrophenyl phosphate typically involves the reaction of para-nitrophenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions usually require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of disodium para-nitrophenyl phosphate is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Disodium para-nitrophenyl phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the liberation of inorganic phosphate and para-nitrophenol .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, acid phosphatase, sodium hydroxide.
Conditions: The reactions are typically carried out at a pH range of 8-10 for alkaline phosphatase and 4-6 for acid phosphatase.
Major Products
The major products formed from the hydrolysis of disodium para-nitrophenyl phosphate are inorganic phosphate and para-nitrophenol. The para-nitrophenol further ionizes to form para-nitrophenolate, which is yellow and can be measured spectrophotometrically at 405 nm .
Scientific Research Applications
Disodium para-nitrophenyl phosphate is widely used in various scientific research applications:
Mechanism of Action
The mechanism of action of disodium para-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of para-nitrophenol and inorganic phosphate . The para-nitrophenol is then converted to para-nitrophenolate under alkaline conditions, which can be quantitatively measured due to its yellow color .
Comparison with Similar Compounds
Disodium para-nitrophenyl phosphate is often compared with other chromogenic substrates such as:
4-Methylumbelliferyl phosphate: A fluorogenic substrate used in phosphatase assays that emits fluorescence upon hydrolysis.
Disodium para-nitrophenyl phosphate is unique due to its cost-effectiveness, ease of use, and the ability to measure reaction rates over a wide range of substrate concentrations .
Conclusion
Disodium para-nitrophenyl phosphate is a versatile and widely used compound in scientific research and industrial applications. Its ability to undergo hydrolysis and produce a measurable colored product makes it invaluable in enzyme assays, diagnostics, and various biochemical studies.
Properties
Molecular Formula |
C6H4NNa2O6P |
---|---|
Molecular Weight |
263.05 g/mol |
IUPAC Name |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2 |
InChI Key |
VIYFPAMJCJLZKD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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